1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine
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Overview
Description
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is a synthetic organic compound featuring a triazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The brominated triazole is reacted with a cyclopropylamine derivative to introduce the cyclopropyl group.
Methanamine Introduction: Finally, the methanamine group is introduced through a suitable amination reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the click reaction and bromination steps to ensure high yield and purity. Additionally, the use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired functional group transformations. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogenation techniques.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed: The major products depend on the specific reactions undertaken. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its
Properties
CAS No. |
2758003-84-6 |
---|---|
Molecular Formula |
C6H9BrN4 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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